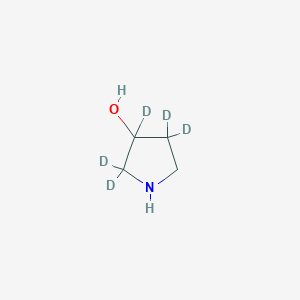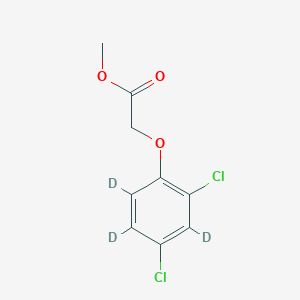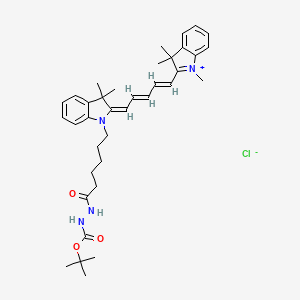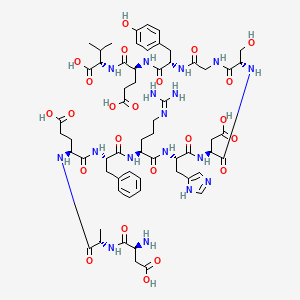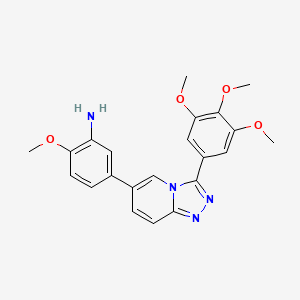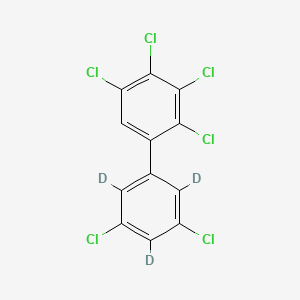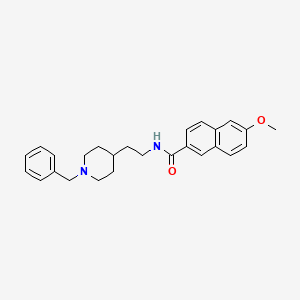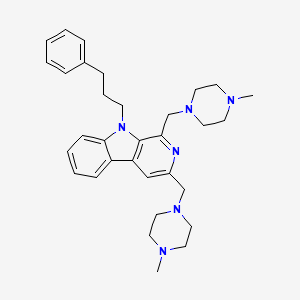
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol is a complex organic compound that features a benzodioxin ring system and dichlorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol typically involves the condensation of 4H-1,3-benzodioxin-6-ylamine with 4,6-dichlorosalicylaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The dichlorophenol moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenol moiety may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4H-1,3-benzodioxin-6-yl)-4-chlorophenol
- 2-(4H-1,3-benzodioxin-6-yl)-4,6-dibromophenol
- 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4-chlorophenol
Uniqueness
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol is unique due to its specific combination of a benzodioxin ring and dichlorophenol moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H11Cl2NO3 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-9(15(19)13(17)5-11)6-18-12-1-2-14-10(4-12)7-20-8-21-14/h1-6,19H,7-8H2 |
Clave InChI |
VDRJYIIXTNQGDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
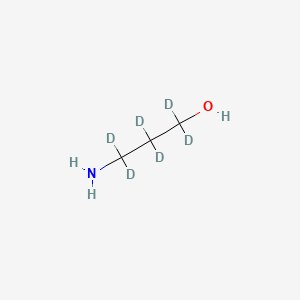
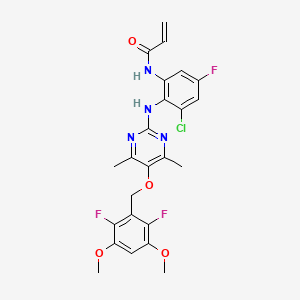
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
